4-[1-(Pyridin-3-ylmethyl)piperidin-3-yl]morpholine
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Overview
Description
4-[1-(Pyridin-3-ylmethyl)piperidin-3-yl]morpholine is a complex organic compound that features a morpholine ring attached to a piperidine ring, which is further connected to a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Pyridin-3-ylmethyl)piperidin-3-yl]morpholine typically involves multi-step organic reactionsThe final step involves the formation of the morpholine ring via cyclization reactions under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-[1-(Pyridin-3-ylmethyl)piperidin-3-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated piperidine derivatives .
Scientific Research Applications
4-[1-(Pyridin-3-ylmethyl)piperidin-3-yl]morpholine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to various neurotransmitters.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and antipsychotic properties.
Mechanism of Action
The mechanism of action of 4-[1-(Pyridin-3-ylmethyl)piperidin-3-yl]morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(Pyridin-3-ylmethyl)piperidin-4-one
- 4-(Piperidin-1-yl)pyridine
- 1-(Pyridin-3-ylmethyl)piperidine
Uniqueness
4-[1-(Pyridin-3-ylmethyl)piperidin-3-yl]morpholine is unique due to its combination of a morpholine ring with a piperidine and pyridine moiety. This structural arrangement imparts distinct physicochemical properties and biological activities, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
4-[1-(pyridin-3-ylmethyl)piperidin-3-yl]morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-3-14(11-16-5-1)12-17-6-2-4-15(13-17)18-7-9-19-10-8-18/h1,3,5,11,15H,2,4,6-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HINMPSFDKGMRDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CN=CC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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